molecular formula C13H8BrIO B1277914 4'-Bromo-4-iodobenzophenone CAS No. 609820-28-2

4'-Bromo-4-iodobenzophenone

Cat. No.: B1277914
CAS No.: 609820-28-2
M. Wt: 387.01 g/mol
InChI Key: UMGWCDAZOGRUKT-UHFFFAOYSA-N
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Description

4'-Bromo-4-iodobenzophenone (CAS: 609820-28-2) is a halogenated benzophenone derivative with the molecular formula C₁₃H₈BrIO and a molecular weight of 403.01 g/mol. Its structure consists of two aromatic rings bridged by a ketone group, with bromine and iodine substituents at the para positions of the respective rings (Figure 1). This compound is primarily used in industrial and scientific research, particularly in organic synthesis, material science, and pharmaceutical intermediates .

Properties

IUPAC Name

(4-bromophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWCDAZOGRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400294
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609820-28-2
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-iodobenzophenone can be achieved through several synthetic routes. One common method involves the bromination and iodination of benzophenone derivatives. The reaction conditions typically include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the benzene rings .

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-4-iodobenzophenone may involve large-scale synthesis using similar bromination and iodination techniques. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Halogenated Benzophenones
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
4'-Bromo-4-iodobenzophenone 609820-28-2 C₁₃H₈BrIO Br (para), I (para) 403.01 Dual halogenation, ketone bridge
4-Bromo-4'-methoxybenzophenone 54118-75-1 C₁₄H₁₁BrO₂ Br (para), OCH₃ (para) 307.14 Methoxy group enhances solubility
4-Bromo-3',4'-(ethylenedioxy)benzophenone 101018-99-9 C₁₅H₁₁BrO₃ Br (para), ethylenedioxy ring 319.15 Ethylenedioxy group for rigidity
4-Bromo-4'-[spiro-azaspiro]benzophenone* - C₂₃H₂₂BrFNO₃ Br (para), F (ortho), spiro ring 486.33 Complex spiro structure, fluorination

*Compound from with a spiro-azaspiro substituent.

Key Observations :

  • Halogen vs. Alkoxy Groups : Replacing iodine with methoxy (OCH₃) reduces molecular weight and polarity but increases solubility in polar solvents .
  • Spiro and Ethylenedioxy Modifications : These introduce steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 4-Bromo-4'-methoxybenzophenone 4-Bromo-3',4'-(ethylenedioxy)benzophenone
Melting Point (°C) Not reported >98% purity (crystalline) Discontinued (likely >150°C)
Solubility Likely low in water Moderate in organic solvents Low due to ethylenedioxy rigidity
Stability Stable under controlled Stable Enhanced by cyclic ether groups

Notes:

  • Limited data exist for this compound’s melting point, but iodine’s heavy atom effect may lower solubility compared to methoxy analogues .
  • Ethylenedioxy derivatives exhibit higher thermal stability due to restricted rotation .

Highlights :

  • The iodine in this compound facilitates radiolabeling and participation in Sonogashira couplings .
  • Methoxy variants are preferred in materials science due to their tunable electronic properties .

Contradictions :

  • While this compound’s SDS lacks hazard data (), structurally similar brominated compounds (e.g., ) require strict controls, suggesting analogous precautions are prudent.

Biological Activity

4'-Bromo-4-iodobenzophenone (C13H8BrIO) is a halogenated benzophenone derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both bromine and iodine atoms, suggests potential biological activities that merit detailed investigation. This article compiles data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted as follows:

C13H8BrIO\text{C}_{13}\text{H}_{8}\text{Br}\text{I}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biomolecular targets. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing antibacterial agents.
  • Anticancer Potential : There is emerging evidence indicating that halogenated benzophenones can inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. This finding suggests its potential utility in treating bacterial infections.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider safety profiles. Toxicological assessments indicate that this compound exhibits moderate toxicity levels, particularly concerning skin irritation and acute oral toxicity. Proper handling and safety measures are recommended during laboratory use.

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